Bacampicillin hydrochloride is a semi-synthetic antibiotic belonging to the penicillin group. [] It serves as a prodrug for ampicillin, meaning it is inactive in its administered form and undergoes hydrolysis in vivo to release the active ampicillin. [, ] This prodrug design aims to enhance the bioavailability of ampicillin. [, ] Bacampicillin hydrochloride is particularly relevant in scientific research exploring drug delivery systems, prodrug design, and the pharmacokinetics of penicillin-based antibiotics.
Bacampicillin hydrochloride is synthesized from ampicillin. One method involves converting ampicillin hydrochloride to its free base form by treating it with sodium bicarbonate (NaHCO3), followed by extraction with ethyl acetate. [] The free base is then reacted with specific acids like o-methoxyphenoxyacetic acid, naphthalene-2-sulfonic acid, or phosphoric acid to form various salts of bacampicillin. [] These salts can then be purified through crystallization techniques.
The primary chemical reaction associated with bacampicillin hydrochloride is its hydrolysis into ampicillin. [, , ] This reaction is facilitated by esterases present in the body, primarily in the liver. [] The hydrolysis process cleaves the ester bond in bacampicillin, releasing the active antibiotic, ampicillin.
Bacampicillin hydrochloride itself is inactive. [, ] Its mechanism of action relies on its conversion to ampicillin. [, , ] Ampicillin, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by interfering with the transpeptidation reaction. [] This interference weakens the bacterial cell wall, leading to cell lysis and bacterial death.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9